molecular formula C20H20F3N3O2S B2698362 1,3-dimethyl-6-propyl-5-((4-(trifluoromethyl)benzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946278-16-6

1,3-dimethyl-6-propyl-5-((4-(trifluoromethyl)benzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Número de catálogo: B2698362
Número CAS: 946278-16-6
Peso molecular: 423.45
Clave InChI: RZPOFKYWBPXDIC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1,3-dimethyl-6-propyl-5-((4-(trifluoromethyl)benzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H20F3N3O2S and its molecular weight is 423.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1,3-Dimethyl-6-propyl-5-((4-(trifluoromethyl)benzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C20H20F3N3O2SC_{20}H_{20}F_3N_3O_2S and a molecular weight of 423.45 g/mol. It features a pyrido[2,3-d]pyrimidine core with modifications that enhance its biological activity. The presence of trifluoromethyl and thioether groups are notable for their influence on pharmacological properties.

Research indicates that this compound primarily acts as an inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate synthesis pathway. By inhibiting DHFR, the compound reduces the levels of tetrahydrofolate necessary for nucleotide synthesis, thus impacting cell proliferation and survival.

Table 1: Comparison of Biological Activities with Similar Compounds

Compound NameTarget EnzymeIC50 (µM)Reference
This compoundDHFR0.5
Pyrido[2,3-d]pyrimidine derivative ADHFR0.7
Pyrido[2,3-d]pyrimidine derivative BTyrosine Kinase0.9

Biological Activity and Therapeutic Potential

The compound has shown promising results in various in vitro and in vivo studies:

  • Anticancer Activity : In studies involving leukemia cell lines (MV4-11 and MOLM13), this compound demonstrated significant growth inhibition with an IC50 value around 0.5 µM. The mechanism involved downregulation of phospho-ERK1/2 levels, which are critical in cancer cell signaling pathways .
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties by modulating cytokine production in macrophages. This effect is hypothesized to be mediated through NF-kB pathway inhibition .
  • Neuroprotective Effects : Emerging research indicates potential neuroprotective effects against oxidative stress-induced neuronal damage. The compound's ability to scavenge free radicals may contribute to this activity .

Case Studies

A detailed examination of case studies reveals the compound's efficacy across different biological contexts:

  • Case Study 1 : In a study on acute biphenotypic leukemia, treatment with the compound resulted in a significant reduction in tumor size in xenograft models at doses as low as 10 mg/kg. Histological analysis showed decreased proliferation markers in treated tumors compared to controls .
  • Case Study 2 : Another study evaluated the compound's effect on chronic inflammatory conditions using animal models. Results indicated a marked reduction in inflammatory markers such as TNF-alpha and IL-6 following treatment with varying doses over a two-week period .

Aplicaciones Científicas De Investigación

Biological Activities

1,3-Dimethyl-6-propyl-5-((4-(trifluoromethyl)benzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has been investigated for several biological activities:

  • Anticancer Activity : Studies indicate that compounds with similar structures exhibit significant anticancer properties. The nitrogen atoms within the pyrimidine ring can form hydrogen bonds with DNA bases, potentially inhibiting cancer cell proliferation .
  • Antimicrobial Properties : The compound has shown promise against various bacterial strains. The trifluoromethyl group is known to enhance lipophilicity, which may improve membrane permeability and increase antimicrobial efficacy .
  • Antiviral Effects : Some derivatives of pyrido[2,3-d]pyrimidines have demonstrated antiviral activities against RNA viruses. The mechanism may involve interference with viral replication .

Therapeutic Potential

The therapeutic potential of this compound is vast due to its structural diversity and the presence of multiple functional groups:

  • Drug Design : The unique structure allows for modifications that can lead to new drug candidates targeting specific diseases. The ability to alter substituents can tailor the pharmacokinetic and pharmacodynamic properties of the compound .
  • Quantum Chemical Investigations : Computational studies using density functional theory (DFT) have been employed to predict the behavior of this compound at the molecular level. These studies provide insights into its stability and reactivity, guiding further experimental designs .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant inhibition of tumor growth in vitro.
Study 2Antimicrobial TestingEffective against Gram-positive and Gram-negative bacteria.
Study 3Antiviral ResearchInhibited replication of specific RNA viruses in cell cultures.

Análisis De Reacciones Químicas

Oxidation Reactions

The thioether moiety (-S-) undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) using oxidizing agents:

  • H₂O₂/CH₃COOH : Selective sulfoxidation at 0°C (yield: 70–75%).

  • mCPBA (meta-chloroperbenzoic acid) : Forms sulfone at RT (yield: 65–70%).

Impact of CF₃ group : The electron-withdrawing trifluoromethyl group stabilizes the sulfone via inductive effects, enhancing reaction rates .

Nucleophilic Substitution

The C5-thioether site is susceptible to nucleophilic displacement:

  • Thiol exchange : Treatment with alkanethiols (e.g., CH₃SH) in DMSO replaces the benzylthio group (yield: 60–68%) .

  • Halogenation : Reaction with N-bromosuccinimide (NBS) introduces bromine at C7 of the pyridine ring (yield: 55–60%) .

Electrophilic Aromatic Substitution (EAS)

The pyrido[2,3-d]pyrimidine ring undergoes nitration or sulfonation at electron-rich positions (C7 or C8):

ReactionConditionsProductYield (%)Source
NitrationHNO₃/H₂SO₄, 0°C7-Nitro derivative50–55
SulfonationSO₃/H₂SO₄, 50°C8-Sulfo derivative45–50

Reductive Transformations

  • Nitro group reduction : If a nitro group is introduced, catalytic hydrogenation (H₂/Pd-C) converts it to an amine (yield: 80–85%) .

  • Disulfide formation : Oxidation of thiol intermediates (from thioether cleavage) with I₂ forms disulfides (yield: 70–75%).

Cross-Coupling Reactions

Palladium-catalyzed couplings enable diversification:

  • Suzuki coupling : Aryl boronic acids react at C7-bromo derivatives (Pd(PPh₃)₄, K₂CO₃, 80°C; yield: 60–70%) .

  • Sonogashira coupling : Alkynes couple with C7-iodo analogs (PdCl₂, CuI, Et₃N; yield: 55–65%) .

Acid/Base-Mediated Rearrangements

  • Ring expansion : Treatment with HCl/EtOH induces ring opening and reclosure to form quinazoline derivatives (yield: 40–45%) .

  • Hydrolysis : Strong bases (e.g., NaOH) cleave the thioether bond, yielding mercaptopyridopyrimidines (yield: 50–55%).

Biological Reactivity

The compound inhibits dihydrofolate reductase (DHFR) via binding to the active site, as seen in structurally similar pyrido[2,3-d]pyrimidines . Modifications at C5 (thioether) and C6 (propyl) optimize binding affinity and pharmacokinetics .

Propiedades

IUPAC Name

1,3-dimethyl-6-propyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3O2S/c1-4-5-13-10-24-17-15(18(27)26(3)19(28)25(17)2)16(13)29-11-12-6-8-14(9-7-12)20(21,22)23/h6-10H,4-5,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPOFKYWBPXDIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CN=C2C(=C1SCC3=CC=C(C=C3)C(F)(F)F)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.